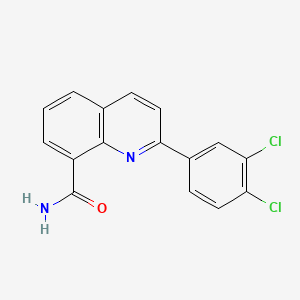
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, a methyl group at the 6th position, and a phenyl group at the 1st position of the pyrimidine ring The compound also contains two keto groups at the 2nd and 4th positions, making it a dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with urea and brominated to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid, followed by purification through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of catalysts and optimized reaction conditions to minimize by-products and improve the overall purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto groups can be reduced to hydroxyl groups, or the compound can be oxidized to form more complex derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione or 5-thio-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.
Oxidation and Reduction Products: Hydroxylated derivatives or more oxidized forms of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine: Lacks the dione functionality.
3-Ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom.
5-Bromo-3-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group.
Uniqueness: The presence of both the bromine atom and the dione functionality in 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione makes it unique compared to its similar compounds
Propriétés
Numéro CAS |
32000-74-1 |
|---|---|
Formule moléculaire |
C13H13BrN2O2 |
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
ATBLAURXPMNBLB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
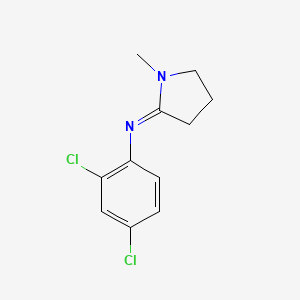
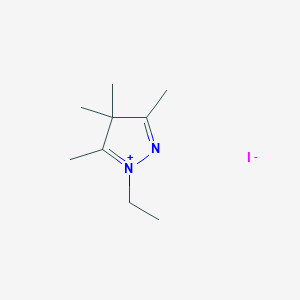
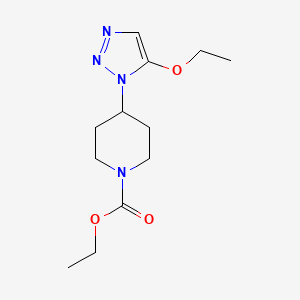

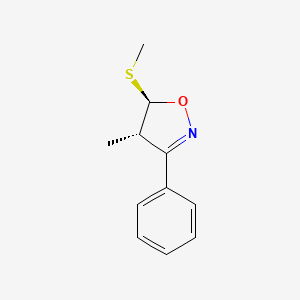
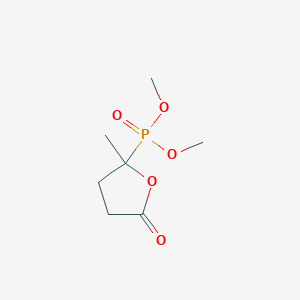
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

